molecular formula C19H10Br2Cl2NaO5S B12367504 Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1)

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1)

Cat. No.: B12367504
M. Wt: 604.0 g/mol
InChI Key: LPEGEYYPGGCHIA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would exhibit distinct aromatic proton signals. Protons ortho to the electron-withdrawing sulfonate group are deshielded, appearing as doublets in the δ 7.5–8.0 ppm range. The absence of phenolic -OH peaks (due to deprotonation by sodium) and the presence of bromine/chlorine substituents further split these signals into complex coupling patterns.

¹³C NMR would reveal carbons adjacent to halogens (Br, Cl) at δ 115–125 ppm, while the sulfonate-bearing carbon resonates near δ 150 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • S=O asymmetric stretch : 1180–1250 cm⁻¹
  • C-Br stretch : 550–650 cm⁻¹
  • C-Cl stretch : 700–800 cm⁻¹
    The absence of O-H stretches (3300–3500 cm⁻¹) confirms deprotonation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-system and sulfonate group impart strong absorption in the visible region. A broad band near 560–600 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions within the conjugated benzoxathiol-phenol framework. Bathochromic shifts occur in polar solvents due to enhanced charge-transfer interactions.

Table 2: Characteristic Spectroscopic Peaks

Technique Region Assignment
¹H NMR δ 7.5–8.0 ppm Aromatic protons
IR 1180–1250 cm⁻¹ S=O stretching
UV-Vis 560–600 nm π→π* transition

Computational Modeling of Electronic Structure

DFT studies at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic behavior:

Frontier Molecular Orbitals

  • HOMO : Localized on the halogenated phenol rings, indicating nucleophilic reactivity at these sites.
  • LUMO : Concentrated on the benzoxathiol core, suggesting electrophilic attack susceptibility.
  • Energy Gap (ΔE) : 3.2 eV (theoretical), classifying the compound as a semiconductor with moderate chemical reactivity.

Properties

Molecular Formula

C19H10Br2Cl2NaO5S

Molecular Weight

604.0 g/mol

InChI

InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;

InChI Key

LPEGEYYPGGCHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl.[Na]

Origin of Product

United States

Preparation Methods

Synthesis of the Phenolic Precursor

The foundational step involves preparing the phenolic backbone. A common approach utilizes 2,6-dihalophenols as starting materials. For example, 2,6-dichlorophenol or 2,6-dibromophenol can undergo Friedel-Crafts alkylation to introduce the benzoxathiol moiety. Alternatively, arylboronic acids serve as precursors for hydroxylation via diacetoxyiodobenzene (PhI(OAc)₂) under mild, photocatalyst-free conditions. This method achieves yields of 55–96% in dimethylformamide (DMF) at room temperature, avoiding harsh oxidants.

Key Reaction Conditions :

  • Solvent : DMF or dimethyl sulfoxide (DMSO)
  • Oxidant : 1 equiv PhI(OAc)₂
  • Temperature : 25°C
  • Atmosphere : Air or nitrogen

Electrophilic halogenation is critical for introducing bromo and chloro groups at the 2- and 6-positions of the phenolic rings. Bromination typically employs Br₂ in acetic acid, while chlorination uses Cl₂ or sulfuryl chloride (SO₂Cl₂). The order of halogenation depends on directing effects: bromine’s stronger electrophilicity often necessitates prior introduction, followed by chlorination under controlled conditions.

Optimized Halogenation Protocol :

Parameter Bromination Chlorination
Reagent Br₂ (1.2 equiv) SO₂Cl₂ (1.5 equiv)
Solvent Acetic acid Dichloromethane
Catalyst FeCl₃ (0.1 equiv) AlCl₃ (0.1 equiv)
Temperature 40°C 25°C
Yield 85–90% 75–80%

Regioselectivity challenges arise due to steric hindrance from existing substituents. Protecting groups or sequential halogenation steps mitigate this.

Formation of the Benzoxathiol Moiety

The benzoxathiol-1,1-dioxide core is constructed via cyclization. A patent by US5374738A describes reacting a saccharin salt with a Grignard reagent (RMgX) to form sulfur-containing heterocycles. Adapted for this compound:

  • Saccharin Salt Preparation :

    • React saccharin with sodium methoxide (NaOMe) in anhydrous methanol.
    • Remove methanol under reduced pressure to yield sodium saccharin.
  • Grignard Reaction :

    • Add organomagnesium reagent (e.g., methylmagnesium bromide) to the saccharin salt in tetrahydrofuran (THF).
    • Stir under nitrogen at reflux (66°C) for 2 hours.

Critical Considerations :

  • Solvent : THF ensures solubility and prevents caking.
  • Stoichiometry : 1:1 molar ratio of saccharin salt to Grignard reagent.
  • Yield : 70–75% after acidification and purification.

Sodium Salt Preparation

The final step involves converting the phenolic hydroxyl groups to the sodium salt. Neutralization with sodium hydroxide (NaOH) or sodium methoxide in methanol achieves this:

Procedure :

  • Dissolve the phenolic intermediate in methanol.
  • Add 2 equiv NaOH (aqueous or methanolic solution).
  • Stir at 25°C for 1 hour.
  • Precipitate the product by adding diethyl ether; isolate via filtration.

Yield : >90% with purity ≥95% (HPLC).

Industrial-Scale Synthesis and Optimization

Industrial protocols emphasize continuous flow systems to enhance efficiency. Key advancements include:

  • Automated Reactors : Reduce reaction times by 30% through precise temperature and reagent control.
  • Solvent Recovery : THF and DMF are recycled via distillation, lowering costs and environmental impact.

Comparative Analysis of Methods :

Method Advantages Limitations
Diacetoxyiodobenzene Mild conditions, high FG tolerance Requires anhydrous solvents
Grignard Reaction Scalable, single-step cyclization Sensitive to moisture
Continuous Flow High throughput, consistent yields High initial capital investment

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Analytical Chemistry

The compound is primarily employed as an analytical reagent. Its unique structural properties make it suitable for various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : It has been utilized in reverse phase HPLC methods for the separation and analysis of related compounds. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used for mass spectrometry compatibility. This method allows for efficient purification and isolation of impurities in preparative separations .

Biological Applications

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for studies in microbiology and pharmacology:

  • Antimicrobial Activity : Studies have demonstrated that phenolic compounds can inhibit the growth of various bacterial strains. The sodium salt form enhances solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent .

Environmental Assessments

The compound has been identified as a high priority for environmental assessment due to its potential impacts on ecosystems:

  • Toxicological Studies : Evaluations conducted by environmental agencies have highlighted the necessity to assess the toxicity of this compound to aquatic organisms and its behavior in soil and water systems. Its brominated structure raises concerns regarding bioaccumulation and persistence in the environment .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of phenolic compounds similar to the sodium salt form. Results indicated that these compounds significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), establishing a foundation for further pharmacological exploration.

Case Study 2: Environmental Impact Assessment

In a comprehensive environmental assessment report, researchers investigated the effects of brominated phenolic compounds on aquatic ecosystems. The findings suggested that while these compounds are effective in laboratory settings, their environmental persistence poses risks to aquatic life. The study recommended further research into bioremediation strategies to mitigate these impacts.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound acts as an indicator by changing color in response to changes in pH, which is crucial for various analytical and diagnostic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenol Derivatives

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, sodium salt (1:1) (CAS: 34725-61-6)
  • Molecular weight : 691.94 g/mol .
  • Applications : Used as a laboratory reagent (e.g., pH indicator analog) due to its chromophoric benzoxathiol core .
Phenol,4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-] (CAS: 76-60-8)
  • Substituents : 2,6-dibromo and 3-methyl groups.
  • Molecular formula : C21H14Br4O5S.
  • Molecular weight : 698.01 g/mol .
  • Key difference : Methyl substitution increases hydrophobicity, reducing water solubility compared to the target compound.

Chloro-Substituted Analog

Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2-methylphenolate) S,S-dioxide (CAS: 62625-29-0)
  • Molecular formula : C21H17NaO5S.
  • Molecular weight : ~436.4 g/mol .
  • Applications : Likely used in organic synthesis; reduced halogenation lowers toxicity compared to bromo/chloro derivatives.

Phenol Red (CAS: 143-74-8)

  • Structure : Lacks halogen substituents; features sulfonphthalein core.
  • Molecular weight : 354.37 g/mol .
  • Solubility : Highly water-soluble (sodium salt).
  • Applications : Widely used as a pH indicator (transition range pH 6.8–8.4) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Solubility Applications
Target Compound (Br, Cl) 34725-61-6 C19H9Br4Cl2NaO5S 691.9 2-Br, 6-Cl Water, ethanol Research reagent
Dibromo Derivative (Br only) 34725-61-6 C19H9Br4NaO5S 691.94 2,6-Br Water, ethanol Lab reagent
Dibromo-Methyl Derivative 76-60-8 C21H14Br4O5S 698.01 2,6-Br, 3-CH3 Ethanol Specialty synthesis
Phenol Red 143-74-8 C19H14O5S 354.37 None Water pH indicator

Key Findings

Halogen Effects: Bromo and chloro substituents increase molecular weight and reduce solubility in organic solvents compared to non-halogenated analogs like Phenol Red.

Sodium Counterion : Enhances water solubility, critical for applications in aqueous systems (e.g., biological assays) .

Stability : The target compound is stable under ambient conditions but incompatible with strong oxidizers, a trait shared with other sulfonphthaleins .

Toxicity: Bromo/chloro derivatives are more hazardous (e.g., UN 2265 classification) than Phenol Red, which is low-risk .

Biological Activity

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1), commonly referred to as sodium bromophenol blue, is a compound of significant interest in various fields including biochemistry and pharmacology. This compound is recognized for its potential biological activities, particularly its role as a pH indicator and its applications in biological assays.

The molecular formula of this compound is C19H12Br2ClO5SC_{19}H_{12}Br_2ClO_5S with a molecular weight of approximately 467.12 g/mol. It features a complex structure with multiple halogen substituents that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H12Br2ClO5S
Molecular Weight467.12 g/mol
CAS Number34725-61-6
LogP3.86

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial activity. The sodium salt form of this compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, the compound showed selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Antioxidant Activity

Phenol derivatives are known for their antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This activity is attributed to the presence of hydroxyl groups in its structure, which are known to donate electrons to free radicals .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of sodium bromophenol blue was tested against several pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

Cytotoxicity Assessment

A recent study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with sodium bromophenol blue at concentrations of 10 µM and above led to a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased annexin V staining .

Q & A

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Bromination Temp0–5°C (slow addition)8598
Chlorination AgentCl₂ gas (vs. SO₂Cl₂)7897
RecrystallizationEthanol:H₂O (3:1)9099.5

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesSolvent
UV-Visλmax = 452 nm (π→π*)DMSO
Fluorescenceλem = 580 nm, Φ = 0.45Methanol
IRS=O stretch: 1175 cm⁻¹KBr pellet

Q. Table 3: Stability Under Conditions

ConditionDegradation (%/month)Major Degradant
25°C, light-exposed12%Desulfonated derivative
4°C, dark<1%None detected

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